molecular formula C11H12O4 B14444949 2-Methoxy-6-(2-oxopropyl)benzoic acid CAS No. 75115-29-6

2-Methoxy-6-(2-oxopropyl)benzoic acid

Cat. No.: B14444949
CAS No.: 75115-29-6
M. Wt: 208.21 g/mol
InChI Key: OYDYEBZCZAHFAX-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2-oxopropyl)benzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 2-position and a 2-oxopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2-oxopropyl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxybenzoic acid with a suitable alkylating agent, such as 2-bromoacetone, under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Methoxybenzoic acid

    Alkylating Agent: 2-Bromoacetone

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Acetone or ethanol

    Reaction Conditions: Reflux for several hours

The reaction yields this compound as the main product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-oxopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-Methoxy-6-(2-carboxyethyl)benzoic acid

    Reduction: 2-Methoxy-6-(2-hydroxypropyl)benzoic acid

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Methoxy-6-(2-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the methoxy group can undergo metabolic transformations, while the ketone group can form covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the 2-oxopropyl group, making it less reactive in certain chemical reactions.

    2-Methoxy-6-methylbenzoic acid: Contains a methyl group instead of a 2-oxopropyl group, resulting in different chemical properties.

    2-Methoxy-6-(2-hydroxypropyl)benzoic acid: A reduction product of 2-Methoxy-6-(2-oxopropyl)benzoic acid with different reactivity.

Uniqueness

This compound is unique due to the presence of both methoxy and 2-oxopropyl groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-6-(2-oxopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)6-8-4-3-5-9(15-2)10(8)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDYEBZCZAHFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547183
Record name 2-Methoxy-6-(2-oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75115-29-6
Record name 2-Methoxy-6-(2-oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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